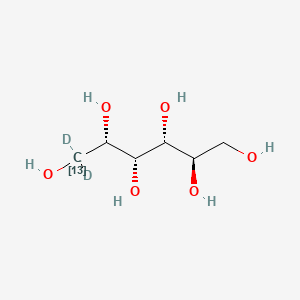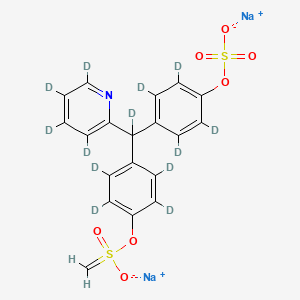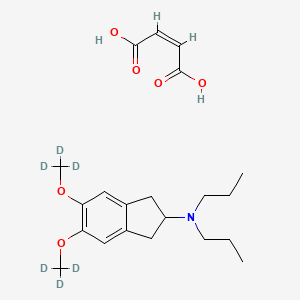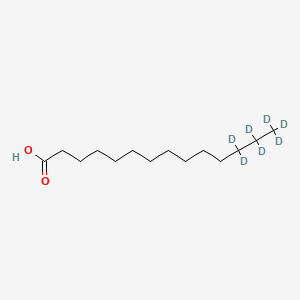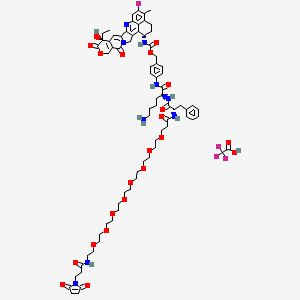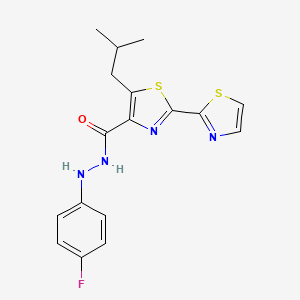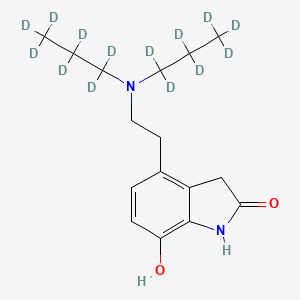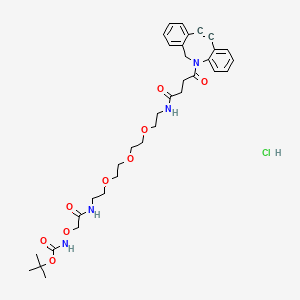
DBCO-PEG3-oxyamine-Boc (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-PEG3-oxyamine-Boc (hydrochloride) is a compound used primarily as an ADC linker in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . The molecular formula of DBCO-PEG3-oxyamine-Boc (hydrochloride) is C34H45ClN4O9, and it has a molecular weight of 689.20 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG3-oxyamine-Boc (hydrochloride) involves multiple steps, starting with the preparation of the DBCO group and the PEG3-oxyamine-Boc moiety. The DBCO group is typically synthesized through a series of reactions involving cycloalkyne dyes, while the PEG3-oxyamine-Boc moiety is prepared by reacting PEG3 with oxyamine and Boc-protected amine .
Industrial Production Methods
Industrial production of DBCO-PEG3-oxyamine-Boc (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-PEG3-oxyamine-Boc (hydrochloride) primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages .
Common Reagents and Conditions
The SPAAC reaction typically requires mild conditions and does not need a catalyst. The reaction is usually carried out in aqueous or organic solvents at room temperature .
Major Products Formed
The major product formed from the SPAAC reaction is a stable triazole linkage between the DBCO-PEG3-oxyamine-Boc (hydrochloride) and the azide-containing molecule .
Applications De Recherche Scientifique
DBCO-PEG3-oxyamine-Boc (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers through click chemistry
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins, nucleic acids, and lipids
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Utilized in the production of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of DBCO-PEG3-oxyamine-Boc (hydrochloride) involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-PEG4-vc-PAB-Duocarmycin DM: Another ADC linker used in the synthesis of antibody-drug conjugates.
Mal-PEG2-bis-PEG3-BCN: A similar click chemistry reagent used for bioconjugation.
Propargyl-NHS Ester: A reagent used for labeling biomolecules through click chemistry.
Uniqueness
DBCO-PEG3-oxyamine-Boc (hydrochloride) is unique due to its high efficiency and specificity in SPAAC reactions. Its ability to form stable triazole linkages without the need for a catalyst makes it highly valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C34H45ClN4O9 |
|---|---|
Poids moléculaire |
689.2 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate;hydrochloride |
InChI |
InChI=1S/C34H44N4O9.ClH/c1-34(2,3)47-33(42)37-46-25-31(40)36-17-19-44-21-23-45-22-20-43-18-16-35-30(39)14-15-32(41)38-24-28-10-5-4-8-26(28)12-13-27-9-6-7-11-29(27)38;/h4-11H,14-25H2,1-3H3,(H,35,39)(H,36,40)(H,37,42);1H |
Clé InChI |
XUYGSZLKYSJRGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
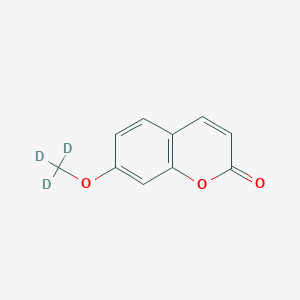
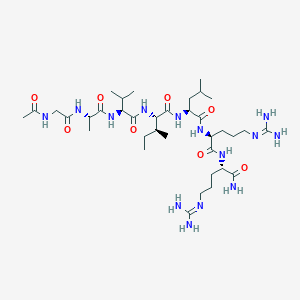
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)



